molecular formula C6H10FN B12869058 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B12869058
M. Wt: 115.15 g/mol
InChI Key: MRYXUZRHDSBRSK-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)bicyclo[111]pentan-1-amine is a compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties The fluoromethyl group attached to the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[1.1.1]pentane precursor.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.

    3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine: Contains a chloromethyl group instead of a fluoromethyl group.

    3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine: Contains a bromomethyl group instead of a fluoromethyl group.

Uniqueness

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C6H10FN/c7-4-5-1-6(8,2-5)3-5/h1-4,8H2

InChI Key

MRYXUZRHDSBRSK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)CF

Origin of Product

United States

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